Somatuline Autogel
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Overview
Description
Somatuline Autogel is a long-acting formulation of lanreotide, a somatostatin analogue. Lanreotide is used primarily for the treatment of acromegaly, a condition characterized by excessive growth hormone production, and for the management of symptoms associated with neuroendocrine tumors. The compound works by mimicking the action of somatostatin, a hormone that inhibits the release of several other hormones, including growth hormone and insulin-like growth factor 1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanreotide, the active ingredient in Somatuline Autogel, is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The synthesis is typically carried out in a solid-phase peptide synthesis reactor, where the growing peptide is anchored to a solid resin. The reaction conditions include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of lanreotide involves large-scale solid-phase peptide synthesis followed by purification steps such as high-performance liquid chromatography. The purified peptide is then formulated into a supersaturated aqueous gel for extended release. The final product is filled into pre-filled syringes for subcutaneous administration .
Chemical Reactions Analysis
Types of Reactions: Lanreotide undergoes several types of chemical reactions, including:
Oxidation: Lanreotide can be oxidized at its methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Lanreotide can undergo substitution reactions at its amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptide chains with substituted side chains.
Scientific Research Applications
Somatuline Autogel has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting hormone release and its effects on cellular signaling pathways.
Medicine: Extensively used in clinical research for the treatment of acromegaly and neuroendocrine tumors. .
Industry: Utilized in the development of long-acting peptide formulations and drug delivery systems.
Mechanism of Action
Lanreotide, the active component of Somatuline Autogel, exerts its effects by binding to somatostatin receptors, primarily subtypes 2 and 5. This binding inhibits the release of growth hormone and insulin-like growth factor 1 from the pituitary gland. Additionally, lanreotide reduces the secretion of several gastrointestinal hormones, thereby alleviating symptoms associated with neuroendocrine tumors .
Comparison with Similar Compounds
Octreotide: Another somatostatin analogue used for similar indications.
Pasireotide: A newer somatostatin analogue with a broader receptor binding profile.
Comparison:
Properties
Molecular Formula |
C118H158N22O30S4 |
---|---|
Molecular Weight |
2492.9 g/mol |
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/2C54H69N11O10S2.5C2H4O2/c2*1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;5*1-2(3)4/h2*4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);5*1H3,(H,3,4)/t2*30-,38-,40+,41+,42-,43+,44+,45+,46+;;;;;/m11...../s1 |
InChI Key |
RUGAHXUZHWYHNG-NLGNTGLNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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